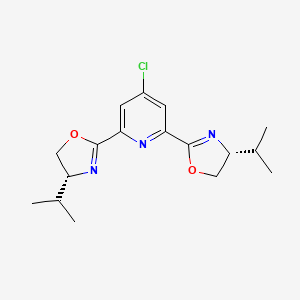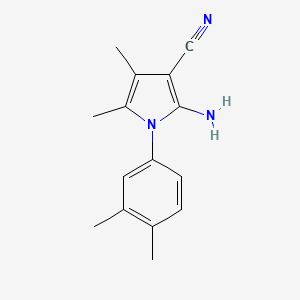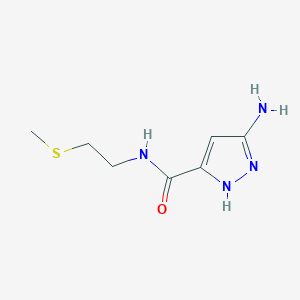
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione typically involves the reaction between 3-methyl-1-phenylpyrazol-5-one and butane-1,3-dione. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione can be compared with other pyrazolone derivatives, such as:
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Hydroxy-1-methyl-1H-pyrazole These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and potential applications .
Eigenschaften
CAS-Nummer |
87100-61-6 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 |
InChI-Schlüssel |
WNGRXUQETAVNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)


![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)




![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)

